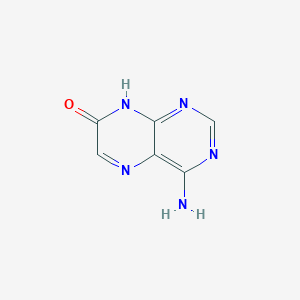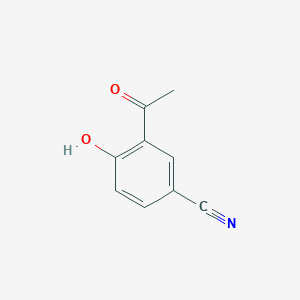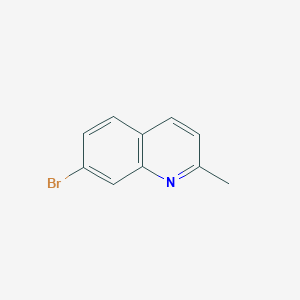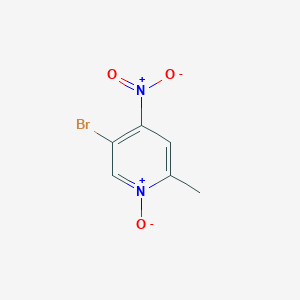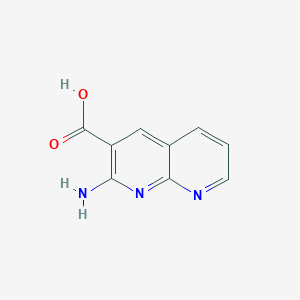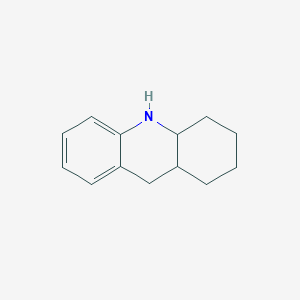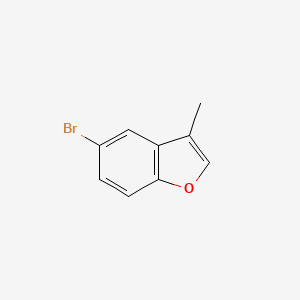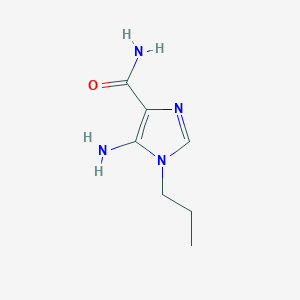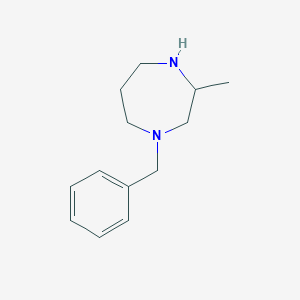
1-Benzyl-3-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-1,4-diazepane (BMD) is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms. It is a member of the diazepane family, which is a class of organic compounds known for their diverse biological activities. BMD has been studied extensively for its potential uses in medicinal chemistry and pharmacology. It has been found to possess a variety of biological activities, including anti-inflammatory, anticonvulsant, and anti-tumor activities. In addition, BMD has been used as a building block in the synthesis of a number of other compounds, such as dihydropyrimidines and dihydrobenzodiazepines.
Scientific Research Applications
Synthesis and Chemical Properties
Chiral Synthesis and σ1 Receptor Ligands : 1-Benzyl-3-methyl-1,4-diazepane derivatives were synthesized from amino acids, displaying high affinity for the σ1 receptor, which is relevant in neuroscience and pharmacology. These compounds demonstrated potential cognition-enhancing effects without severe toxic or behavioral impacts (Fanter et al., 2017).
Microwave Assisted Synthesis : Efficient access to 1,4-diazepane derivatives, including this compound, was achieved through a microwave-assisted synthesis method, demonstrating rapid and high-yield production (Wlodarczyk et al., 2007).
Manganese(III) Complexes for Epoxidation : this compound was used in manganese(III) complexes as a ligand for catalyzing olefin epoxidation. This application is significant in chemical synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).
Reduction of Resistance-Nodulation-Cell Division Pumps in Bacteria : Research indicated that 1-Benzyl-1,4-diazepane could reduce the efflux of resistance-nodulation-cell division pumps in Escherichia coli, a finding that has implications in microbiology and antibiotic resistance (Casalone et al., 2020).
Structural and Spectroscopic Studies
Crystallography and Spectroscopy : Crystal and molecular structures of this compound derivatives were analyzed, providing insights into their conformational properties and interactions, valuable in materials science and drug design (Yang & Zhai, 2012).
Domino Synthesis Process : A novel synthesis pathway involving an aza-Nazarov reagent was developed for creating 1,4-diazepane derivatives, showcasing an efficient and atom-economical method for constructing complex organic structures (Maiti et al., 2020).
Biological and Medicinal Applications
Potential as T-Type Calcium Channel Blockers : Certain 1,4-diazepane derivatives, structurally related to this compound, were evaluated as T-type calcium channel blockers, indicating their potential use in neurology and the treatment of related diseases (Gu et al., 2010).
Neurotropic Activity Studies : Synthesis and pharmacological evaluation of N-alkyl-1,5-benzodiazepine-2-ones, related to the 1,4-diazepane structure, exhibited significant neurotropic activities such as antihypoxic, tranquilizing, and anticonvulsant effects (Gaponov et al., 2016).
Safety and Hazards
Future Directions
1,4-Diazepines, including 1-Benzyl-3-methyl-1,4-diazepane, have significant importance due to their biological activities and could be explored for potential use in the pharmaceutical industries . There is ongoing research into the action mechanism of 1-Benzyl-1,4-diazepane as an efflux pump inhibitor in Escherichia coli .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-3-methyl-1,4-diazepane is the resistance-nodulation-cell division (RND) efflux pumps in Escherichia coli . These pumps play a crucial role in the bacteria’s ability to resist various antimicrobial agents by extruding the drugs out of the bacterial cell .
Mode of Action
This compound acts as an efflux pump inhibitor (EPI). It interacts with the RND efflux pumps, reducing their activity and thereby decreasing the efflux of certain antibiotics . This leads to an increase in the intracellular concentration of these antibiotics, enhancing their effectiveness .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to antibiotic resistance in bacteria. By inhibiting the RND efflux pumps, it disrupts the normal functioning of these pumps, which are responsible for the extrusion of antibiotics directly from the cytoplasm into the external medium . This results in an increased susceptibility of the bacteria to the antibiotics .
Pharmacokinetics
Its effectiveness as an epi suggests that it has sufficient bioavailability to interact with its targets in the bacterial cell .
Result of Action
The inhibition of the RND efflux pumps by this compound leads to a decrease in the minimal inhibitory concentration of levofloxacin and other antibiotics . This means that lower concentrations of these antibiotics are needed to inhibit the growth of the bacteria, enhancing the effectiveness of the antibiotics .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-methyl-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with imine reductases, which are enzymes involved in the reduction of imines to amines . This interaction is crucial for the synthesis of certain chiral amines, which are important intermediates in the production of pharmaceuticals. Additionally, this compound can modulate the activity of efflux pumps in bacterial cells, thereby affecting the cells’ resistance to antibiotics .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound can increase membrane permeability and decrease the transcription of efflux pump genes This leads to an accumulation of antibiotics within the cells, enhancing their efficacy
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, altering their conformation and activity. For instance, its interaction with imine reductases involves binding to the enzyme’s active site, facilitating the reduction of imines to amines . Additionally, this compound can inhibit the activity of efflux pumps by increasing membrane permeability and reducing the transcription of efflux pump genes . These molecular interactions are crucial for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods. In in vitro studies, the effects of this compound on cellular function have been observed to change over time. For example, prolonged exposure to the compound can lead to increased membrane permeability and altered gene expression in bacterial cells . In in vivo studies, the long-term effects of the compound on cellular function are still being investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce adverse effects, such as increased membrane permeability and altered metabolic regulation . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as imine reductases, which play a role in the reduction of imines to amines . This interaction is essential for the synthesis of chiral amines, which are important intermediates in pharmaceutical production. Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of key metabolic enzymes.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical and cellular effects. For example, its interaction with imine reductases may localize it to the cytoplasm, where these enzymes are typically found . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
properties
IUPAC Name |
1-benzyl-3-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECKXKOOXAGCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


